2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde
Overview
Description
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction . Another approach includes the use of magnesium oxide nanoparticles as a catalyst to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in microbial growth, leading to antimicrobial effects. In cancer cells, it may interfere with cell cycle regulation and induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-Yl)-1,3-Thiazole-4-Carbaldehyde
- 2-(Pyridin-4-Yl)-1,3-Thiazole-4-Carbaldehyde
- 2-(Pyridin-3-Yl)-1,3-Thiazole-5-Carbaldehyde
Uniqueness
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. The position of the pyridine ring and the aldehyde group plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHURULTRKXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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